6-bromo-7-fluoro-2,3-dihydro-1H-indole
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Overview
Description
6-bromo-7-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 6-bromo-7-fluoro-2,3-dihydro-1H-indole is the K-Ras oncogene . This oncogene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. When mutated, it can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
This compound interacts with its target by acting as a heterocyclic reagent . It is used in the synthesis of electrophiles, which are capable of targeting the K-Ras oncogene . This interaction can lead to changes in the oncogene’s activity, potentially inhibiting its role in promoting cancerous growth .
Biochemical Pathways
By targeting the K-Ras oncogene, it likely influences the Ras/Raf/MEK/ERK pathway, a critical signaling pathway in cells that, when dysregulated, can contribute to the development of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to target the K-Ras oncogene . By interacting with this target, the compound could potentially inhibit the oncogene’s activity, thereby disrupting uncontrolled cell proliferation associated with cancer .
Biochemical Analysis
Biochemical Properties
They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2,3-dihydro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method includes:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indole.
Bromination: The indole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure controlled reaction conditions and efficient production.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
6-bromo-7-fluoro-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-fluoro-2,3-dihydro-1H-indole: Lacks the bromine atom, leading to different chemical properties.
6-chloro-7-fluoro-2,3-dihydro-1H-indole: Substitution of bromine with chlorine alters its chemical behavior.
Uniqueness
6-bromo-7-fluoro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQVQHXICYZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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